2-Chloro-6-hydroxybenzonitrile
Overview
Description
2-Chloro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It appears as a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The molecular weight of this compound is 153.57 g/mol .Physical And Chemical Properties Analysis
2-Chloro-6-hydroxybenzonitrile is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Green Synthesis of Benzonitrile
2-Chloro-6-hydroxybenzonitrile can be used in the green synthesis of benzonitrile . This process uses ionic liquid as the recycling agent . The ionic liquid exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .
Preparation of Benzonitrile from Benzaldehyde and Hydroxylamine Hydrochloride
The transformation of benzaldehyde and hydroxylamine hydrochloride to benzonitrile is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application . 2-Chloro-6-hydroxybenzonitrile can be used in this process .
Synthesis of Benzoguanamine
Benzonitrile, which can be synthesized using 2-Chloro-6-hydroxybenzonitrile, is a prominent intermediate for the production of benzoguanamine . Benzoguanamine is widely used in advanced coatings .
Synthesis of Benzoic Acid, Benzylamine, and Benzamide
Benzonitrile, which can be synthesized using 2-Chloro-6-hydroxybenzonitrile, plays key roles in the synthesis of benzoic acid, benzylamine, and benzamide .
Production of Pesticides and Dyes
Benzonitrile, which can be synthesized using 2-Chloro-6-hydroxybenzonitrile, is used in the production of pesticides and dyes .
Cyanation of Benzene Halides
Benzonitrile, which can be synthesized using 2-Chloro-6-hydroxybenzonitrile, is used in the cyanation of benzene halides .
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAWPCTVDEZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402948 | |
Record name | 2-chloro-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxybenzonitrile | |
CAS RN |
89999-90-6 | |
Record name | 2-chloro-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.